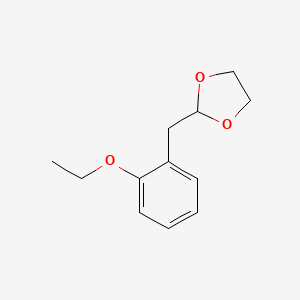

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-ethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-13-11-6-4-3-5-10(11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABGVBFTTMFRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645878 | |

| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-45-0 | |

| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

Abstract

This technical guide provides a comprehensive and practical framework for the synthesis and detailed characterization of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a valuable building block in organic synthesis. The synthetic strategy detailed herein employs a robust two-step sequence commencing with the Williamson ether synthesis to prepare the key intermediate, 2-ethoxybenzaldehyde, from salicylaldehyde. This is followed by the protective acetalization of the aldehyde functionality using ethylene glycol. This guide is designed for researchers, scientists, and professionals in drug development, offering not only step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern these transformations. A thorough discussion of the characterization of the final product using modern spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—is presented with predicted data to facilitate unequivocal structural verification.

Introduction and Strategic Overview

The synthesis of specifically substituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. The target molecule, this compound, incorporates an ethoxy group and a protected aldehyde on a benzene ring, making it a versatile intermediate for further chemical elaboration. The primary challenge in the direct etherification of salicylaldehyde is the presence of the reactive aldehyde group, which can undergo undesired side reactions under the basic conditions typically employed in Williamson ether synthesis.[1]

To circumvent this, a judicious choice of synthetic sequence is paramount. The strategy presented here prioritizes the etherification of the phenolic hydroxyl group of salicylaldehyde first, followed by the protection of the aldehyde. This approach is often more efficient than the alternative of protecting the aldehyde first, as the acetal protecting group is sensitive to acidic conditions which might be inadvertently generated during some etherification work-up procedures.

Synthetic Methodology and Mechanistic Insights

The synthesis of this compound is accomplished in two sequential steps:

-

Step 1: Williamson Ether Synthesis of 2-Ethoxybenzaldehyde.

-

Step 2: Acetal Protection of 2-Ethoxybenzaldehyde.

The overall synthetic transformation is depicted below:

Caption: Mechanism of the Williamson ether synthesis of 2-ethoxybenzaldehyde.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and acetone (100 mL).

-

Add anhydrous potassium carbonate (17.0 g, 123 mmol) to the solution.

-

Slowly add ethyl iodide (14.1 g, 90.1 mmol) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethoxybenzaldehyde as a colorless to pale yellow liquid. [2]

Step 2: Acetal Protection of 2-Ethoxybenzaldehyde

The aldehyde group of 2-ethoxybenzaldehyde is protected as a cyclic acetal, a 1,3-dioxolane, by reacting it with ethylene glycol in the presence of an acid catalyst. [3]This reaction is reversible, and to drive the equilibrium towards the product, water is removed azeotropically using a Dean-Stark apparatus. [4] Mechanism:

Caption: Mechanism of acid-catalyzed acetal formation.

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 2-ethoxybenzaldehyde (10.0 g, 66.6 mmol), ethylene glycol (4.5 g, 72.3 mmol), and toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.2 g).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation to obtain this compound as a colorless oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. [5] Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | Ar-H (ortho to acetal) |

| ~7.20 | t | 1H | Ar-H |

| ~6.90 | m | 2H | Ar-H |

| ~5.90 | s | 1H | O-CH -O (acetal) |

| ~4.10 | q | 2H | O-CH₂ -CH₃ (ethoxy) |

| ~4.00 | m | 4H | O-CH₂ -CH₂ -O (dioxolane) |

| ~1.45 | t | 3H | O-CH₂-CH₃ (ethoxy) |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C -OEt (aromatic) |

| ~130.0 | C H (aromatic) |

| ~128.5 | C -CH(O)₂ (aromatic) |

| ~121.0 | C H (aromatic) |

| ~112.0 | C H (aromatic) |

| ~103.0 | O-C H-O (acetal) |

| ~65.0 | O-C H₂-C H₂-O (dioxolane) |

| ~64.0 | O-C H₂-CH₃ (ethoxy) |

| ~15.0 | O-CH₂-C H₃ (ethoxy) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1480 | Medium | C=C stretching in aromatic ring |

| 1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1150-1050 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. [6] Predicted Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₂H₁₆O₃ = 208.25 g/mol ) should be observed.

-

Major Fragments:

-

Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.

-

Cleavage of the dioxolane ring.

-

Benzylic cleavage to form a stable tropylium-like ion.

-

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final, purified product.

Sources

"physical and chemical properties of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene"

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of this compound for their research and applications.

Introduction and Nomenclature

This compound is a chemical compound that belongs to the class of aromatic ethers and acetals. Its structure, featuring a benzene ring substituted with an ethoxy group and a dioxolane-containing side chain, suggests its potential utility as a versatile intermediate in organic synthesis. The presence of both an ether and a cyclic acetal functional group imparts a unique combination of chemical reactivity and stability, making it a molecule of interest for the synthesis of more complex chemical entities.

Systematic IUPAC Name: this compound

CAS Number: 898759-45-0[1]

Molecular Formula: C12H16O3[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a 1,2-disubstituted benzene ring. One substituent is an ethoxy group (-OCH2CH3), and the other is a 2-methylene-1,3-dioxolane group (-CH2-C4H7O2).

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are reported, others are estimated based on the compound's structure and comparison with analogous compounds.

| Property | Value | Source |

| Molecular Weight | 208.25 g/mol | Calculated |

| Appearance | White to yellow crystal powder | [1] |

| Purity | 97% | [1] |

| Boiling Point | ~300-320 °C | Estimated |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Predicted |

| logP | ~2.5-3.0 | Estimated |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three main functional components: the dioxolane ring, the ethoxy group, and the aromatic benzene ring.

-

Dioxolane Ring (Acetal): The 1,3-dioxolane group is a cyclic acetal, which serves as a protecting group for a carbonyl functional group. This group is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding aldehyde. This reactivity is a cornerstone of its utility in multi-step organic syntheses, allowing for the unmasking of a reactive functional group at a desired stage.

Caption: Acid-catalyzed hydrolysis of the dioxolane ring.

-

Ethoxy Group (Aromatic Ether): The ethoxy group is generally stable. Cleavage of the ether linkage would require harsh conditions, such as treatment with strong acids like HBr or HI. The oxygen atom of the ethoxy group possesses lone pairs of electrons, which can influence the electronic properties of the benzene ring.

-

Benzene Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing ethoxy and dioxolanylmethyl groups.

Analytical Characterization Protocols

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are standard analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the ethoxy group, the methylene bridge, and the protons of the dioxolane ring.

-

Aromatic Protons: Signals in the range of δ 6.8-7.3 ppm.

-

Ethoxy Group: A quartet around δ 4.0-4.2 ppm (O-CH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).

-

Methylene Bridge: A doublet around δ 3.0-3.2 ppm (-CH₂-dioxolane).

-

Dioxolane Ring: A triplet for the methine proton around δ 4.8-5.0 ppm and multiplets for the methylene protons of the ring around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Expected chemical shifts would include signals for the aromatic carbons, the carbons of the ethoxy group, the methylene bridge, the methine carbon of the acetal, and the methylene carbons of the dioxolane ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z = 208.25. Fragmentation patterns would likely involve the loss of the ethoxy group or cleavage of the dioxolane ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C-O-C stretch (ether and acetal): Strong absorptions in the region of 1050-1250 cm⁻¹.

-

Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals below 3000 cm⁻¹.

Synthetic Pathway

A plausible synthetic route to this compound involves the protection of the aldehyde group of 2-ethoxy-phenylacetaldehyde with ethylene glycol under acidic catalysis.

Caption: Plausible synthesis of this compound.

This reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the formation of the acetal.

Conclusion

This compound is a compound with interesting structural features that suggest its utility as a synthetic intermediate. This guide has provided a detailed overview of its known and predicted physical and chemical properties, along with standard protocols for its characterization. The information presented herein should serve as a valuable resource for scientists and researchers working with this compound.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- BOC Sciences. (n.d.). This compound cas no.898759-45-0.

Sources

Spectroscopic Data of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene: A Technical Guide for Researchers

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene (CAS No. 898759-45-0).[1] In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous structures, to present a detailed theoretical analysis. This guide is intended to support researchers, scientists, and professionals in drug development in the identification, characterization, and quality control of this and related chemical entities.

Introduction and Compound Overview

This compound is a chemical compound with the molecular formula C₁₂H₁₆O₃.[1] Its structure features an ethoxybenzene moiety linked to a 1,3-dioxolane ring via a methylene bridge. The 1,3-dioxolane group is a common protecting group for aldehydes and ketones in organic synthesis, making this compound and its analogues valuable intermediates in the synthesis of more complex molecules.[2] A thorough understanding of its spectroscopic properties is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

This guide will provide an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Furthermore, it will outline standardized experimental protocols for the acquisition of such data.

Molecular Structure

Sources

The Synthetic Architecture of Cabozantinib: A Technical Guide to CAS 898759-45-0

For distribution to researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for Cabozantinib (CAS 898759-45-0), a potent small molecule inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. Marketed under the trade name Cometriq®, Cabozantinib is a critical therapeutic agent in the treatment of medullary thyroid cancer and advanced renal cell carcinoma.[1] Understanding its synthesis is paramount for process optimization, impurity profiling, and the development of next-generation analogs.

This guide will deconstruct the primary synthetic routes, elucidating the strategic rationale behind key transformations and providing detailed experimental protocols. We will explore both established and novel approaches to the core quinoline scaffold and the final amide coupling, offering a holistic view for the practicing chemist.

Strategic Analysis of Cabozantinib's Structure

The molecular architecture of Cabozantinib, chemically named N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, presents several key synthetic challenges.[2] The core of the molecule is a 6,7-dimethoxyquinoline ring, linked via an ether bond to a phenyl group, which is in turn part of a dicarboxamide moiety appended to a cyclopropane ring. The synthesis can be logically disconnected into three primary fragments:

-

Fragment A: The 6,7-dimethoxyquinoline core.

-

Fragment B: The 4-aminophenol linker.

-

Fragment C: The 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid side chain.

The overarching synthetic strategy involves the sequential assembly of these fragments. The formation of the quinoline core and the final amide bond formation are the most critical and variable steps in the reported syntheses.

Synthesis of the Key Quinoline Intermediate

The pivotal intermediate in the majority of Cabozantinib syntheses is 4-chloro-6,7-dimethoxyquinoline. The accessibility and purity of this intermediate directly impact the efficiency of the overall synthesis. Two primary strategies for its preparation have been reported: the classical Gould-Jacobs reaction and a more recent reduction-cyclization approach.

The Gould-Jacobs Approach

A traditional and widely utilized method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[1] This pathway, while robust, is often hampered by harsh reaction conditions.

The process typically begins with the reaction of a substituted aniline with a malonic acid derivative, followed by a high-temperature cyclization. A significant drawback of this method is the requirement for very high temperatures (often exceeding 230°C) in a high-boiling solvent like Dowtherm A, which presents challenges for industrial scale-up, solvent recovery, and environmental safety.[1]

A Modern Reduction-Cyclization Strategy

To circumvent the issues associated with the Gould-Jacobs methodology, a more practical synthetic route has been developed, which relies on a reduction-cyclization process.[1][3] This approach offers milder reaction conditions and avoids the use of hazardous high-boiling solvents.

The synthesis commences with the nitration of commercially available 1-(3,4-dimethoxyphenyl)ethan-1-one to introduce a nitro group ortho to the acetyl group. The resulting nitro derivative is then condensed with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. This intermediate undergoes a reductive cyclization to yield the desired 6,7-dimethoxyquinolin-4-ol.[1]

Caption: Synthesis of the 4-chloro-6,7-dimethoxyquinoline core via a reduction-cyclization pathway.

Assembly of the Cabozantinib Backbone

With the 4-chloro-6,7-dimethoxyquinoline in hand, the subsequent steps involve the coupling with 4-aminophenol and the final amide bond formation.

Ether Linkage Formation

The formation of the diaryl ether linkage is a crucial step. This is typically achieved through a nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.[3][4] The use of a strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like dimethylacetamide (DMAC) facilitates this transformation, affording 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline in good yield.[3]

Caption: Formation of the diaryl ether linkage via nucleophilic aromatic substitution.

Final Amide Coupling

The final step in the synthesis of Cabozantinib is the formation of the amide bond between 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and an activated form of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid. Several methods have been reported for this transformation, often involving the conversion of the carboxylic acid to a more reactive species like an acid chloride.[1]

One common approach involves the treatment of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid with oxalyl chloride or thionyl chloride to generate the corresponding acid chloride in situ. This is then reacted with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline in the presence of a base to yield Cabozantinib.[1][5]

Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt) can be employed for a milder and often more efficient amidation.[5] Recent advancements have also explored the use of microreactors for a two-step continuous synthesis, which offers advantages in terms of reaction time, yield, and safety.[5]

Detailed Experimental Protocols

The following protocols are representative of the synthetic steps described above and are compiled from the cited literature.

Protocol 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline [3]

-

To a solution of 6,7-dimethoxyquinolin-4-ol (50 g, 0.24 mol) in phosphorus oxychloride (POCl₃, 400 mL), the mixture is stirred at 100°C for 6 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully added to cooled water (500 mL).

-

The pH of the solution is adjusted to approximately 9 with a 10% potassium carbonate solution, and the mixture is stirred for an additional hour.

-

The resulting solid is collected by filtration, washed with water, and dried to afford 4-chloro-6,7-dimethoxyquinoline.

Protocol 2: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline [3]

-

To a mixture of 4-chloro-6,7-dimethoxyquinoline (16.0 g, 0.071 mol) and 4-aminophenol (11.0 g, 0.10 mol) in dimethylacetamide (200 mL), stir for 10 minutes at room temperature.

-

A solution of potassium tert-butoxide (9.68 g, 0.09 mol) in dimethylacetamide (20 mL) is added slowly, maintaining the temperature at or below 25°C.

-

The reaction mixture is then heated to 100°C and stirred for 4 hours.

-

After cooling to room temperature, the mixture is poured into water (400 mL) with constant stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Protocol 3: Synthesis of Cabozantinib [1]

-

1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid is treated with oxalyl chloride to form the acid chloride.

-

The resulting acid chloride is then reacted with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline in a suitable solvent system, such as a mixture of tetrahydrofuran and water, in the presence of a base like potassium carbonate.

-

The product, Cabozantinib, is purified by recrystallization.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity (HPLC) | Reference |

| Chlorination | 6,7-dimethoxyquinolin-4-ol | 4-chloro-6,7-dimethoxyquinoline | POCl₃, 100°C | 78% | - | [3] |

| Ether Formation | 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | t-BuOK, DMAC, 100°C | 87% | - | [3] |

| Final Amidation (Overall from key intermediate) | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | Cabozantinib | Activated cyclopropane carboxylic acid, base | ~60% | >99.0% | [1] |

| Overall Yield (Reduction-Cyclization Route) | 1-(3,4-dimethoxyphenyl)ethan-1-one | Cabozantinib | Seven steps | 31% | >99.0% | [3] |

Conclusion

The synthesis of Cabozantinib (CAS 898759-45-0) is a well-documented process with multiple viable routes. The choice of a particular pathway is often dictated by factors such as scalability, cost of starting materials, and environmental considerations. The modern reduction-cyclization approach for the synthesis of the key quinoline intermediate represents a significant improvement over the classical Gould-Jacobs reaction, offering milder conditions and higher overall efficiency. The final amide coupling can be achieved through various methods, with continuous flow chemistry in microreactors emerging as a promising technique for large-scale production. This guide provides a foundational understanding of the synthetic strategies and methodologies employed in the preparation of this important therapeutic agent.

References

-

A New Synthesis of Cabozantinib. Taylor & Francis Online. [Link]

-

A New Synthesis of Cabozantinib. Taylor & Francis Online. [Link]

-

New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. [Link]

-

Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation. ACS Publications. [Link]

-

N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. PubChem. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | C28H24FN3O5 | CID 53385502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

A Multi-Modal Spectroscopic Approach to the Structural Elucidation of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

Abstract

The unequivocal structural determination of novel chemical entities is a cornerstone of synthetic chemistry and pharmaceutical development. This guide provides an in-depth, field-proven methodology for the structural elucidation of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a molecule possessing a unique combination of an aromatic ether and a cyclic acetal. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods. The causality behind experimental choices is detailed, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for molecular characterization.

Introduction: The Analytical Challenge

The target molecule, this compound, with a proposed molecular formula of C₁₂H₁₆O₃, presents a fascinating challenge for structural analysis. It incorporates three key structural motifs: an ortho-disubstituted ethoxybenzene ring, a methylene bridge, and a 1,3-dioxolane ring. The primary analytical objective is not merely to identify these components but to definitively establish their precise connectivity and isomeric form. An error in assignment, such as misinterpreting the substitution pattern on the aromatic ring, could have profound implications for its chemical reactivity and biological activity.

This guide outlines a logical, multi-pronged strategy. We begin by determining the molecular formula and identifying key functional groups, then proceed to map the intricate proton and carbon framework, and finally, integrate all data points to build an unassailable structural proof.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex world of NMR, we must first establish the fundamental properties of the molecule: its mass and the types of bonds it contains. This foundational data provides critical constraints that guide the interpretation of more detailed spectroscopic information.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like ours, Electrospray Ionization (ESI) is a preferred "soft" ionization method that typically yields the protonated molecular ion ([M+H]⁺), minimizing initial fragmentation and providing a clear indication of the parent mass.[1]

Expected Molecular Ion:

-

Molecular Formula: C₁₂H₁₆O₃

-

Monoisotopic Mass: 208.1099 g/mol

-

Expected ESI-MS (Positive Mode) Ion: [M+H]⁺ at m/z 209.1172

The power of high-resolution mass spectrometry (HRMS) lies in its ability to provide an exact mass measurement, which can be used to confirm the elemental composition, distinguishing C₁₂H₁₆O₃ from other potential formulas with the same nominal mass.

Anticipated Fragmentation Pattern: Even with soft ionization, some fragmentation can be induced. The fragmentation of even-electron ions, like our protonated molecule, often involves the loss of small, stable neutral molecules.[1] Key predicted fragmentation pathways for this compound would likely involve cleavage at the ether and acetal linkages, which are the most labile parts of the structure.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, containing 0.1% formic acid to promote protonation.

-

Instrument Setup (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 400.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120°C.

-

-

Data Acquisition: Infuse the sample directly or via an LC system and acquire the full scan mass spectrum.

-

Analysis: Identify the base peak and the molecular ion peak ([M+H]⁺). Compare the observed exact mass to the theoretical mass for C₁₂H₁₆O₃ to confirm the elemental composition.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy provides rapid and unambiguous evidence for the presence of specific functional groups by measuring the vibrational frequencies of bonds within the molecule.[2] For our target compound, the IR spectrum serves as a crucial validation of the key structural components.

Table 1: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic (sp³) C-H (ethoxy, methylene, dioxolane)[2] |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring[3] |

| 1275-1200 | C-O Stretch | Aryl Ether (Ar-O-C)[3][4] |

| 1150-1060 | C-O Stretch | Aliphatic Ether / Acetal (C-O-C)[3][4] |

| ~750 | C-H Bend (Out-of-Plane) | Ortho-disubstituted Aromatic Ring[3] |

The presence of strong bands in the 1275-1060 cm⁻¹ region is highly characteristic of the ether and acetal functionalities, while the combination of aromatic C-H stretches (>3000 cm⁻¹) and the specific out-of-plane bending band (~750 cm⁻¹) provides strong evidence for the ortho-substituted benzene ring.

Definitive Connectivity: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[5][6]

¹H NMR Spectroscopy: Mapping the Proton Skeleton

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative abundance (integration).

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Label | Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| a | Ar-H | 7.2 - 6.8 | Multiplet (m) | 4H | Aromatic protons in an ortho-substituted system. |

| b | -O-CH₂ -CH₃ | ~4.1 | Quartet (q) | 2H | Methylene protons adjacent to an oxygen and a methyl group. |

| c | Ar-CH₂-CH | ~5.1 | Triplet (t) | 1H | Methine proton of the dioxolane ring, adjacent to two oxygens and a methylene group. |

| d | -O-CH₂-CH₃ | ~1.4 | Triplet (t) | 3H | Methyl protons adjacent to a methylene group. |

| e | Ar-CH₂ -CH | ~3.0 | Doublet (d) | 2H | Methylene bridge protons adjacent to the dioxolane methine. |

| f | -O-CH₂CH₂ -O- | ~4.0 | Multiplet (m) | 4H | Protons of the dioxolane ring, deshielded by adjacent oxygens.[7] |

Note: The aromatic region (a) will likely present as a complex multiplet due to the similar electronic environments of the four protons on the ortho-substituted ring. The dioxolane protons (f) may appear as a complex multiplet or two distinct signals depending on their magnetic equivalence.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum will indicate the number of unique carbon environments. Based on the proposed structure's symmetry, we expect to see 10 distinct signals (two pairs of aromatic carbons will be equivalent).

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted Shift (ppm) | Rationale |

| Ar-C -O | ~157 | Aromatic carbon directly attached to the electron-donating ethoxy group. |

| Ar-C -CH₂ | ~130 | Quaternary aromatic carbon attached to the alkyl substituent. |

| Ar-C H | 128 - 110 | Four signals expected for the aromatic methine carbons. |

| -O-C H₂-CH₃ | ~64 | Ethoxy methylene carbon, deshielded by oxygen.[4] |

| -O-CH₂-C H₃ | ~15 | Ethoxy methyl carbon.[4] |

| Ar-C H₂-CH | ~35 | Methylene bridge carbon. |

| Ar-CH₂-C H | ~103 | Acetal carbon, highly deshielded by two oxygen atoms. |

| -O-C H₂C H₂-O- | ~65 | Dioxolane methylene carbons.[4] |

2D NMR: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming the proposed connectivity without ambiguity.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We would expect to see key correlations between:

-

The ethoxy quartet (b ) and triplet (d ).

-

The methylene bridge doublet (e ) and the dioxolane methine triplet (c ).

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to its directly attached carbon atom. This is the ultimate tool for definitively assigning the carbon signals based on the already-assigned proton signals from the ¹H NMR.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D COSY and HSQC spectra to establish correlations.

-

-

Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, determine multiplicities, and assign chemical shifts. Use the HSQC to assign the ¹³C spectrum and the COSY to confirm the coupling network.

An Integrated Workflow for Unambiguous Elucidation

The strength of this analytical approach lies not in any single technique, but in the synergistic and self-validating nature of the combined data. Each experiment provides a piece of the puzzle, and together they form a complete and coherent picture.

Caption: Integrated workflow for structure elucidation.

This workflow demonstrates a logical progression. Purity assessment ensures the data is from a single compound. Mass spectrometry provides the molecular formula (C₁₂H₁₆O₃). IR spectroscopy confirms the presence of the expected functional groups (aromatic ether, acetal). Finally, a full suite of 1D and 2D NMR experiments pieces together the atomic connectivity, confirming the ortho-substitution pattern and the precise arrangement of the ethoxy and dioxolanylmethyl groups, leading to the final, validated structure.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-modal analytical strategy. By integrating high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR techniques, we can move beyond simple observation to a state of profound analytical certainty. This guide provides not just a protocol, but a logical framework for tackling complex structural challenges, ensuring that the foundational identity of a molecule is established with the highest degree of scientific integrity.

References

-

Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. Available from: [Link]

-

ResearchGate. Synthesis of 1,3-dioxolane derivatives from the reaction of epoxides or.... Available from: [Link]

-

MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019-02-10). Available from: [Link]

-

PubMed. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. (2016-11-25). Available from: [Link]

-

National Institutes of Health (NIH). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Available from: [Link]

-

Wikipedia. Dioxolane. Available from: [Link]

-

TSI Journals. Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. Available from: [Link]

-

ResearchGate. How does one elucidate structure elucidation for phyto compounds?. (2013-11-06). Available from: [Link]

-

University of Calgary. Spectroscopy Infrared Spectra. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available from: [Link]

-

University of Colorado Boulder. Spectroscopy Infrared Spectra. Available from: [Link]

-

National Institutes of Health (NIH). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Available from: [Link]

-

LibreTexts Chemistry. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. (2015-11-02). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. fiveable.me [fiveable.me]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

"starting materials for 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene synthesis"

An In-depth Technical Guide to the Synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound, a key intermediate in various organic syntheses. We will dissect the molecule's structure to propose logical, field-proven synthetic routes, focusing on the strategic selection of starting materials and the causality behind experimental choices. This document furnishes detailed, step-by-step protocols, quantitative data summaries, and visual diagrams to ensure scientific integrity and practical reproducibility for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a valuable organic intermediate characterized by an ethoxy-substituted benzene ring and a protected acetaldehyde moiety (a dioxolane ring).[1] Its structure lends itself to further functionalization, making it a useful building block in the synthesis of more complex molecules. The primary challenge in its synthesis lies in the selective manipulation of functional groups to build the target structure efficiently. This guide will explore two primary retrosynthetic pathways, evaluating the merits and challenges of each and providing a detailed protocol for the most robust and logical approach.

Retrosynthetic Analysis and Pathway Design

A logical deconstruction of the target molecule reveals the key bond disconnections and strategic precursors. The 1,3-dioxolane group is a classic protecting group for an aldehyde, suggesting that the immediate precursor is 2-(2-ethoxyphenyl)acetaldehyde. The ethoxybenzene fragment points towards a Williamson ether synthesis on a corresponding phenol.

This analysis leads to two primary synthetic strategies, starting from common, commercially available materials.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway I (Recommended): Begins with 2-hydroxyphenylacetic acid, building the molecule sequentially through reduction, etherification, oxidation, and final protection. This route offers excellent control over each transformation.

-

Pathway II (Alternative): Starts with 2-ethoxybenzaldehyde and employs a carbon-chain extension method, such as the Wittig reaction, followed by acetal formation.

Analysis of Core Starting Materials

The selection of starting materials is paramount to a successful synthesis. The proposed pathways rely on precursors that are either readily available or can be synthesized through well-established methods.

Primary Starting Material: 2-Hydroxyphenylacetic Acid (Pathway I)

This bifunctional molecule contains both the phenyl ring and the acetic acid side chain required for the carbon skeleton. It is commercially available and serves as an excellent starting point for a linear, controlled synthesis.

Key Intermediate: 2-Ethoxybenzaldehyde (Pathway II)

While a viable starting material for an alternative route, 2-ethoxybenzaldehyde is typically prepared from the more common and inexpensive salicylaldehyde (2-hydroxybenzaldehyde).[2][3] A direct Williamson ether synthesis on salicylaldehyde is problematic, as the phenoxide formed is a moderate nucleophile that can attack the aldehyde or undergo undesired side reactions under basic conditions.

Therefore, a protection-deprotection strategy is necessary.[4] The aldehyde is first protected, typically as a Schiff base (imine), followed by etherification of the free phenolic group, and concluded by hydrolysis to regenerate the aldehyde.[4][5]

Recommended Synthetic Pathway and Experimental Protocols

Pathway I is recommended due to its straightforward, high-yielding steps and avoidance of more complex carbon-carbon bond-forming reactions like the Wittig synthesis.

Sources

- 1. This compound, CasNo.898759-45-0 BOC Sciences United States [bocscichem.lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzaldehyde, 2-ethoxy- | C9H10O2 | CID 11950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and reaction mechanisms involved in the formation of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene. This molecule, while not extensively documented in mainstream chemical literature, contains several key functional groups—an ethoxybenzene moiety, an ortho-alkyl substituent, and a 1,3-dioxolane ring—that are of significant interest in organic synthesis and medicinal chemistry. This document will deconstruct the probable synthetic routes, focusing on the underlying mechanisms of each transformative step. By synthesizing information from established organic reactions, this guide offers a robust theoretical framework for the synthesis and manipulation of this and structurally related compounds.

Introduction and Retrosynthetic Analysis

The structure of this compound presents an interesting synthetic challenge that integrates etherification, ortho-alkylation of a phenol, and the use of a protecting group. A logical retrosynthetic analysis suggests a multi-step pathway, likely commencing from a substituted phenol.

Two plausible retrosynthetic disconnections are considered:

-

Route A: Disconnection of the ether bond, leading back to 2-(1,3-Dioxolan-2-ylmethyl)phenol and an ethylating agent. This phenol would, in turn, be derived from a phenol and a C2-alkylating agent bearing the dioxolane functionality.

-

Route B: Disconnection of the C-C bond at the ortho position, suggesting an ortho-alkylation of ethoxybenzene. However, direct ortho-alkylation of an ether is often less selective than that of a phenol.

Therefore, Route A is the more chemically intuitive and controllable pathway. This guide will focus on the forward synthesis and mechanistic details of this proposed route.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned in three key stages, starting from readily available catechol.

Caption: Proposed synthetic pathway for this compound.

Mechanistic Deep Dive

Step 1: Mono-O-ethylation of Catechol (Williamson Ether Synthesis)

The initial step involves the selective mono-ethylation of catechol to form 2-ethoxyphenol. The Williamson ether synthesis is the classical and most effective method for this transformation.[1][2]

Reaction:

Catechol + Ethyl Halide (e.g., C₂H₅I) + Base (e.g., NaOH) → 2-Ethoxyphenol

Mechanism:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[2]

-

Deprotonation: The hydroxide ion (from NaOH) deprotonates one of the phenolic hydroxyl groups of catechol. The resulting phenoxide ion is stabilized by resonance.

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide.

-

Displacement: The halide is displaced as a leaving group, forming the ether linkage.

Caption: Mechanism of Williamson Ether Synthesis for 2-Ethoxyphenol.

Experimental Protocol: Synthesis of 2-Ethoxyphenol from Catechol [3]

| Parameter | Value |

| Reactants | Catechol, Ethyl Chloride, Sodium Hydroxide |

| Catalyst | Tetrabutylammonium bromide (Phase Transfer Catalyst) |

| Solvent | Toluene and Water (Biphasic system) |

| Temperature | 130-139 °C |

| Pressure | 0.1-1.1 MPa |

| Reaction Time | 2 hours |

| Work-up | Separation of layers, acidification of aqueous phase, extraction with toluene, and distillation. |

Step 2: Ortho-Formylation of 2-Ethoxyphenol

With 2-ethoxyphenol in hand, the next crucial step is the introduction of a formyl group (-CHO) at the ortho position to the hydroxyl group. The Reimer-Tiemann reaction is a classic method for achieving this.

Reaction:

2-Ethoxyphenol + Chloroform (CHCl₃) + Strong Base (e.g., NaOH) → 2-Hydroxy-3-ethoxybenzaldehyde

Mechanism:

-

Dichlorocarbene Formation: The strong base reacts with chloroform to generate the highly electrophilic dichlorocarbene (:CCl₂).

-

Electrophilic Attack: The electron-rich phenoxide (formed by deprotonation of 2-ethoxyphenol) attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield the aldehyde.

An alternative and often higher-yielding method for ortho-formylation is the Duff reaction or related methods using paraformaldehyde and a catalyst.

Step 3: Acetalization to Form the 1,3-Dioxolane Ring

The final step involves the protection of the aldehyde functional group as a cyclic acetal, specifically a 1,3-dioxolane. This is a common strategy in multi-step synthesis to render the carbonyl group unreactive towards nucleophiles and bases.[4][5]

Reaction:

2-Hydroxy-3-ethoxybenzaldehyde + Ethylene Glycol + Acid Catalyst (e.g., p-TsOH) → this compound + H₂O

Mechanism:

This reaction is an acid-catalyzed nucleophilic addition-elimination.

-

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to the other carbonyl oxygen.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol attacks the oxonium ion in an intramolecular fashion.

-

Deprotonation: The final step is the deprotonation of the cyclic intermediate to regenerate the acid catalyst and yield the 1,3-dioxolane product.

Caption: Mechanism of acid-catalyzed dioxolane formation.

Experimental Protocol: General Acetalization [5]

| Parameter | Value |

| Reactants | Aldehyde, Ethylene Glycol |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) |

| Solvent | Toluene |

| Conditions | Reflux with a Dean-Stark apparatus to remove water |

| Work-up | Quenching with a mild base (e.g., NaHCO₃), extraction, and purification. |

Alternative Synthetic Considerations: Ortho-Alkylation

An alternative to the formylation-acetalization sequence would be the direct ortho-alkylation of a phenol with a reagent already containing the dioxolane moiety, such as 2-(bromomethyl)-1,3-dioxolane. This approach could be achieved using various catalytic systems.

-

Aluminum Phenoxide Catalysis: The in-situ formation of an aluminum phenoxide catalyst can direct alkylation to the ortho position.[6] The mechanism involves the formation of a six-membered intermediate between the aluminum, the phenolic oxygen, and the alkylating agent.[6]

-

Rhenium-Catalyzed Alkylation: Rhenium carbonyl complexes, such as Re₂(CO)₁₀, have been shown to be effective catalysts for the ortho-alkylation of phenols with alkenes.[7] While the substrate in this case is an alkyl halide, related rhenium-catalyzed C-H activation pathways could potentially be adapted.

These direct alkylation methods offer a more atom-economical route but may require more specialized catalysts and reaction conditions.

Conclusion

The synthesis of this compound is a multi-step process that highlights several fundamental and important reactions in organic chemistry. The most plausible and controllable synthetic route involves a sequence of Williamson ether synthesis, ortho-formylation, and acetalization. Each of these steps proceeds through well-understood reaction mechanisms, providing a solid foundation for the rational design and execution of the synthesis. The alternative of direct ortho-alkylation presents a more convergent but potentially more challenging approach. This technical guide provides the necessary theoretical and practical framework for researchers to confidently approach the synthesis of this and structurally analogous molecules.

References

-

Science Learning Center. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene. Retrieved from University of Michigan website.[1]

-

BenchChem. (2025). Application Notes and Protocols: Ortho-Alkylation of Phenols Using Aluminum Phenoxide.[6]

-

Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025). American Chemical Society.[8]

-

Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. (2022). ResearchGate.[2]

-

Eckols, S. S. (1962). U.S. Patent No. 3,032,595. U.S. Patent and Trademark Office.[9]

-

Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. (n.d.). ResearchGate.[10]

-

THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. (n.d.). Canadian Journal of Chemistry.[11]

-

Wikipedia. (n.d.). Dioxolane.[12]

-

Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291.[7]

-

Vedantu. (n.d.). How are the following ethers prepared by Williamson synthesis?[13]

-

Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. (n.d.). ResearchGate.[14]

-

Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.[4]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis.[15]

-

BenchChem. (2025). Troubleshooting acetal cleavage in dioxolane reactions.[16]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.[5]

-

Guidechem. (n.d.). What is the synthesis method of 2-Ethoxyphenol?[3]

Sources

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. fiveable.me [fiveable.me]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Dioxolane - Wikipedia [en.wikipedia.org]

- 13. How are the following ethers prepared by Williamson class 12 chemistry CBSE [vedantu.com]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermodynamic Properties of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene: A Methodological Approach for Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a comprehensive technical overview of the methodologies used to determine the thermodynamic properties of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a compound of interest for its potential applications in medicinal chemistry. While specific experimental data for this compound is not publicly available, this paper serves as a detailed roadmap for researchers and scientists, outlining the critical experimental and computational workflows necessary for a thorough thermodynamic characterization. We will delve into the causality behind experimental choices, the integration of computational chemistry for predictive insights, and the establishment of self-validating protocols to ensure data integrity. This guide is designed to empower drug development professionals with the foundational knowledge to systematically evaluate the thermodynamic landscape of this and other novel molecules, thereby accelerating the journey from discovery to clinical application.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with rigorous scientific evaluation. Among the most critical parameters that dictate the fate of a drug candidate are its thermodynamic properties. These properties, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), govern the stability, solubility, and binding affinity of a molecule, all of which are cornerstone attributes for a successful pharmaceutical agent.[1][2] For a molecule like this compound, a thorough understanding of its thermodynamic profile is not merely an academic exercise; it is a crucial step in de-risking the development process and optimizing its potential for therapeutic efficacy.

The dioxolane and ethoxybenzene moieties present in the target molecule are found in various biologically active compounds.[3][4][5] The interplay of these functional groups will dictate the molecule's intermolecular interactions, which in turn influences its physical state, crystal packing, and interaction with biological targets. For instance, the Gibbs free energy of binding to a target protein determines the potency of a drug, while the enthalpy and entropy of solution govern its solubility and bioavailability. Therefore, the ability to accurately determine or predict these properties is an invaluable asset in the drug development arsenal.

This technical guide will provide a detailed exposition of the state-of-the-art experimental and computational methodologies for elucidating the thermodynamic properties of this compound. Our focus will be on the practical application of these techniques, emphasizing the rationale behind protocol selection and the interpretation of the resulting data.

Experimental Determination of Thermodynamic Properties

The empirical measurement of thermodynamic properties remains the gold standard for accuracy and reliability. The primary techniques employed for organic molecules like this compound are calorimetry and spectroscopy.

Calorimetry: The Direct Measurement of Heat Changes

Calorimetry is a powerful experimental technique for directly measuring the heat absorbed or released during a chemical or physical process.[6][7][8]

To determine the standard enthalpy of formation (ΔfH°), a fundamental thermodynamic property, bomb calorimetry is the method of choice.[8][9]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

Immersion: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter).

-

Temperature Equilibration: The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Monitoring: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.

-

Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

Causality Behind Experimental Choices:

-

High-Purity Sample: The use of a highly purified sample is critical to ensure that the measured heat change is solely attributable to the combustion of the target compound.

-

High-Pressure Oxygen: This ensures complete and rapid combustion of the organic molecule to carbon dioxide and water.

-

Insulated Calorimeter: The insulation minimizes heat exchange with the surroundings, a crucial factor for accurate measurements.[8]

Differential Scanning Calorimetry (DSC) is an indispensable tool for measuring the heat capacity of a substance as a function of temperature and for studying phase transitions such as melting and glass transitions.[10][11]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is heated or cooled at a constant rate over a specified temperature range.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) reveals the heat capacity and any endothermic or exothermic transitions. The enthalpy of fusion (melting) can be determined by integrating the area under the melting peak.

Data Presentation: Expected DSC Thermogram Data

| Parameter | Expected Value/Observation | Significance |

| Glass Transition (Tg) | To be determined | Indicates the transition from a rigid, glassy state to a more rubbery state. Important for amorphous solid stability. |

| Melting Point (Tm) | To be determined | The temperature at which the crystalline solid melts. A sharp melting point is indicative of high purity. |

| Enthalpy of Fusion (ΔHfus) | To be determined | The energy required to melt the solid. Relates to the strength of the crystal lattice. |

| Heat Capacity (Cp) | To be determined (function of T) | The amount of heat required to raise the temperature of the substance. Essential for many thermodynamic calculations. |

Spectroscopy: Indirect Determination of Thermodynamic Quantities

Spectroscopic techniques can be used to indirectly determine thermodynamic properties by studying the temperature dependence of equilibrium constants or spectral features.[12][13][14]

Experimental Protocol: Temperature-Dependent UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Data Acquisition: Record the absorbance spectrum of the solution at various temperatures.

-

Data Analysis: If the molecule undergoes a temperature-dependent equilibrium (e.g., conformational changes, aggregation), the van't Hoff equation can be used to determine the enthalpy and entropy of the process from the change in the equilibrium constant with temperature.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry provides a powerful and cost-effective means to predict the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate predictions of molecular geometries, vibrational frequencies, and energies.[15][16][17][18]

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to predict the enthalpy of formation, entropy, and Gibbs free energy of this compound in the gas phase.[19][20]

Computational Workflow: DFT Calculations

Caption: A generalized workflow for predicting thermodynamic properties using DFT.

Causality Behind Computational Choices:

-

Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules, hybrid functionals like B3LYP combined with a Pople-style basis set such as 6-31G(d,p) often provide a good balance of accuracy and computational cost.[15]

-

Vibrational Frequency Analysis: This step is crucial for two reasons: it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies), and the calculated vibrational frequencies are used to compute the vibrational contribution to the entropy and enthalpy.

Data Presentation: Predicted Thermodynamic Properties

| Property | Predicted Value (Gas Phase) |

| Standard Enthalpy of Formation (ΔfH°) | To be calculated |

| Standard Entropy (S°) | To be calculated |

| Standard Gibbs Free Energy of Formation (ΔfG°) | To be calculated |

Synthesis and Characterization

A reliable supply of high-purity this compound is a prerequisite for accurate thermodynamic measurements. The synthesis of this compound would likely involve the protection of a carbonyl group as a dioxolane.[3][21] A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic and purification workflow for the target compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the determination of the thermodynamic properties of this compound. By combining state-of-the-art experimental techniques like calorimetry and spectroscopy with robust computational methods such as DFT, researchers can build a complete thermodynamic profile of this molecule. This information is invaluable for guiding downstream drug development activities, including formulation, stability testing, and preclinical evaluation. While this guide has focused on a methodological approach due to the absence of specific published data, the outlined protocols and workflows are directly applicable and provide a clear path forward for the thermodynamic characterization of this and other novel chemical entities. Future work should focus on the execution of these experiments to populate the data tables presented herein and to validate the computational predictions.

References

- Arizona State University. (n.d.). Database of thermodynamic properties for aqueous organic compounds.

- NIST. (n.d.). Thermodynamics Research Center.

- Berger, M., Bell, J. A., & Steel, C. (1975). Spectroscopic determination of thermodynamic quantities. Journal of Chemical Education, 52(3), 183.

- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336.

- Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials.

- BioPchem. (n.d.). Thermodynamic Data.

- Shock, E. L., & Helgeson, H. C. (1990). Calculation of the thermodynamic and transport properties of aqueous species at high pressures and temperatures: Standard partial molal properties of organic species. Geochimica et Cosmochimica Acta, 54(4), 915-945.

- Pihlaja, K., & Heikkilä, J. (1969). Enthalpies of Formation of Cyclic Acetals. 1,3-Dioxolane, 2-Methyl-1,3-Dioxolane, and 2,4-Dimethyl-1,3-Dioxolanes. Acta Chemica Scandinavica, 23, 1053-1054.

- DTIC. (n.d.). Determination of Fundamental Thermodynamic Properties of Constituent Materials and Performance Screening of Candidate Systems.

- van der Veen, M. A., Houthoofd, K., Verbiest, T., De Feyter, S., & Baron, G. V. (2010). Methodology to Predict Thermodynamic Data from Spectroscopic Analysis. Industrial & Engineering Chemistry Research, 49(23), 12266-12273.

- Reddit. (2021). What is an online database where I can obtain thermodynamic data for chemicals?.

- Pihlaja, K., & Heikkilä, J. (1969). Enthalpies of Formation of Cyclic Acetals. Amanote Research.

- Guthrie, J. P. (2001). Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach. The Journal of Physical Chemistry A, 105(37), 8495-8499.

- Student Academic Success. (n.d.). Using calorimeters for accurate heat measurement.

- Gubbins, K. E. (2002). PREDICTION OF THERMODYNAMIC PROPERTIES OF COMPLEX FLUIDS.

- Gordon, A. R. (1934). The Calculation of Thermodynamic Quantities from Spectroscopic Data for Polyatomic Molecules; the Free Energy, Entropy and Heat Capacity of Steam. The Journal of Chemical Physics, 2(2), 65-72.

- EBSCO. (n.d.). Calorimetry | Research Starters.

- Solubility of Things. (n.d.). Calorimetry: Techniques and Applications.

- OpenStax. (2019). 5.2 Calorimetry. In Chemistry 2e.

- Reuter, K., & Scheffler, M. (2001). Chapter 4 DFT And Thermodynamics.

- Guthrie, J. P. (2001). Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. The Journal of Physical Chemistry A, 105(37), 8495-8499.

- Ayalew, M. E. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Journal of Biophysical Chemistry, 13(3), 29-42.

- BOC Sciences. (n.d.). This compound cas no.898759-45-0.

- Çıkla, B., & Gümüş, F. (2008). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 13(12), 3059-3071.

- Wikipedia. (n.d.). Gibbs free energy.

- Wikipedia. (n.d.). Dioxolane.

- Ercan, S., & Aydıner, C. (2014). Synthesis, Characterization and Thermodynamic Properties of Two New 1,3-Dioxolane Containing Copolymers. Journal of Macromolecular Science, Part A, 51(10), 808-816.

- Martinez, R., & Garcia, J. (2020). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α-methylstyryl)-2,4-dinitrobenzene. Journal of the Mexican Chemical Society, 64(2), 113-124.

- Pihlaja, K., & Teinonen, K. J. (1971). Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes. The Magnitudes of 2,4- and 4,6-diaxial Me,Me-Interactions and the Chair–2,5-twist Energy Difference. Acta Chemica Scandinavica, 25, 323-329.

- PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol.

- Mironov, V. F., Shtyrlina, A. A., Gimaletdinova, A. A., Azancheev, N. M., & Konovalov, A. I. (2001). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Russian Journal of General Chemistry, 71(1), 108-113.

- PubChem. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol.

- Arnold, D. P., & McMurtrie, J. C. (2010). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o225.

- Arnold, D. P., & McMurtrie, J. C. (2010). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o225.

- YouTube. (2020). Thermodynamics: Gibbs energy partial derivatives (corrected).

- Chemistry LibreTexts. (2023). 19.5: Gibbs Free Energy.

- NIH. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.

- YouTube. (2015). Derivation of Gibbs free energy.

-

Sadgir, N. V., et al. (2023). Synthesis, molecular structure, FMO, spectroscopic, antimicrobial and In-silico investigation of (E)-1-(benzo[d][12][22]dioxol-5-yl)-3-(4-aryl)prop-2-en-1-one derivative: Experimental and computational study. Results in Chemistry, 5, 100813. Retrieved from

- RWTH Publications. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.

- PubMed Central. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions.

- Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-methyl-2-phenyl- (CAS 3674-77-9).

Sources

- 1. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dioxolane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Calorimetry | Research Starters | EBSCO Research [ebsco.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 9. monash.edu [monash.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. osti.gov [osti.gov]

- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 18. researchgate.net [researchgate.net]

- 19. scirp.org [scirp.org]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. asu.elsevierpure.com [asu.elsevierpure.com]

An In-depth Technical Guide to the Solubility of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene, a molecule possessing a unique combination of polar and non-polar functional groups. In the absence of extensive published data for this specific compound, this document outlines a systematic approach based on first principles of molecular structure, solvent properties, and robust experimental methodologies. We present both qualitative and quantitative protocols, explain the causality behind experimental design, and offer a template for data interpretation, empowering researchers and drug development professionals to generate reliable and reproducible solubility profiles.

Introduction to this compound and the Imperative of Solubility

The compound this compound is an organic molecule characterized by an ethoxybenzene moiety linked to a 1,3-dioxolane ring via a methylene bridge. Its structure is depicted in Figure 1.

Understanding the solubility of such a compound is paramount in numerous scientific applications. In synthetic chemistry, the choice of solvent is critical for controlling reaction kinetics, yield, and purity. For purification techniques like recrystallization, a solvent must be identified in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures. In pharmaceutical development, solubility directly influences drug absorption, distribution, and overall efficacy.[1][2]